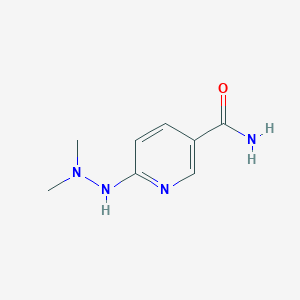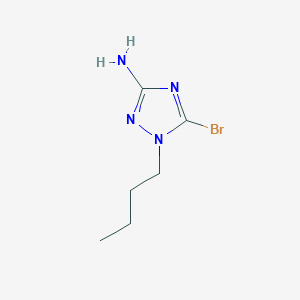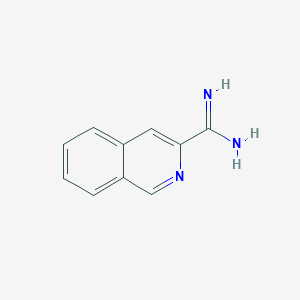
3-Hydroxy-2,4,4-trimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-2,4,4-trimethylpentanal using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the esterification of 3-hydroxy-2,4,4-trimethylpentanol followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound often involves the use of alcohol ester twelve-process wastewater, which is treated to obtain the acid . This method is efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Chlorinated derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,4,4-trimethylpentanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes . The compound can modulate enzyme activity and affect metabolic pathways, making it valuable in research and potential therapeutic applications .
Comparación Con Compuestos Similares
2,4,4-Trimethylpentanoic Acid: Similar structure but lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate: An ester derivative with distinct applications and properties.
Uniqueness: 3-Hydroxy-2,4,4-trimethylpentanoic acid is unique due to its hydroxyl group, which imparts specific reactivity and functionality. This makes it a versatile compound in various chemical reactions and research applications .
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-hydroxy-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |
Clave InChI |
SRACGGODXOHIBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C)(C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13198844.png)
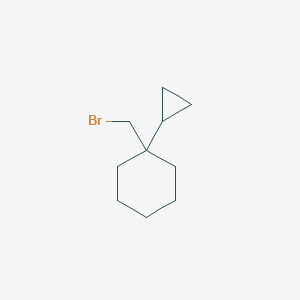
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
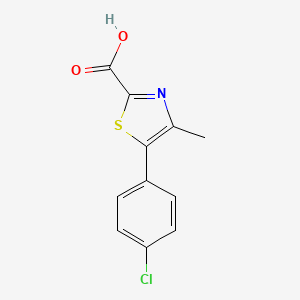

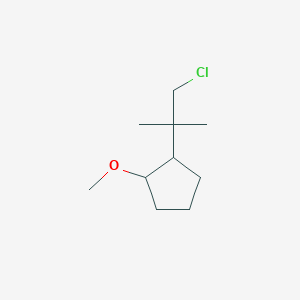
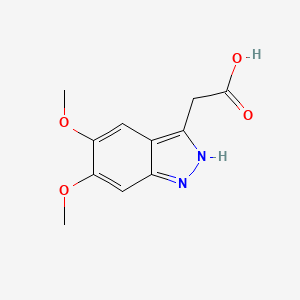
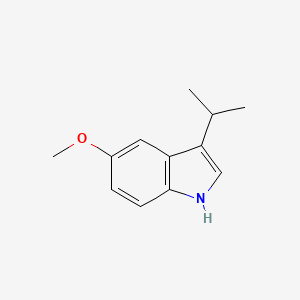
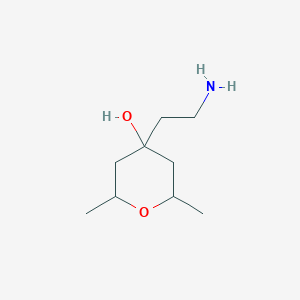
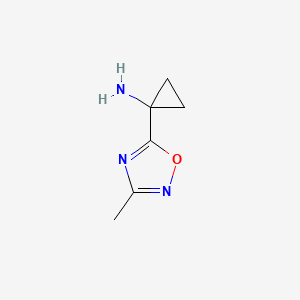
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
